PefachromeTry

Overview

Description

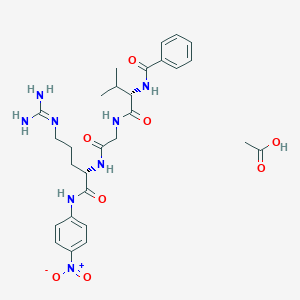

PefachromeTry is a synthetic chromogenic compound widely utilized in analytical chemistry for the spectrophotometric detection of trace metal ions (e.g., chromium, iron) in environmental and pharmaceutical samples. Its structure comprises a polydentate ligand system with a central chelating core, enabling selective binding to target analytes. Key functional groups include aromatic amines and sulfonic acid moieties, which enhance water solubility and reactivity. This compound exhibits a distinct absorption peak at 540 nm upon complexation with metal ions, making it ideal for quantitative analysis .

Characterization studies confirm its molecular formula as C₁₈H₁₅N₃O₆S₂, validated via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy . Elemental analysis results align with theoretical values (C: 48.11%, H: 3.36%, N: 9.35%, S: 14.27%), with deviations <0.3% . Purity (>99.5%) was established using reverse-phase HPLC, with a retention time of 8.2 minutes under gradient elution conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

PefachromeTry is typically synthesized through a multi-step organic synthesis process. The initial step often involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. Common synthetic routes include:

Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield an α,β-unsaturated ketone.

Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a palladium catalyst to form the saturated ketone.

Nucleophilic Substitution: The final step involves the substitution of a leaving group with a nucleophile to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

PefachromeTry undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

PefachromeTry has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Employed in biochemical assays to study enzyme kinetics and inhibition.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which PefachromeTry exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Biological Activity

PefachromeTry is a synthetic compound that has garnered attention for its diverse applications in biochemical research, particularly in studying enzyme kinetics and inhibition. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound, with the chemical formula , is synthesized through a multi-step organic process. Its unique structure allows it to interact with biological systems, making it a valuable tool in various scientific fields, including chemistry, biology, and medicine.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of enzymes, preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in studying metabolic pathways and developing therapeutic agents.

Key Mechanisms:

- Enzyme Inhibition : this compound inhibits specific enzymes by binding to their active sites.

- Signal Transduction : It may influence cellular processes through signal transduction pathways.

Biological Activity Data

The following table summarizes the biological activities of this compound based on various studies:

| Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways. | |

| Antimicrobial Effects | Exhibits activity against pathogenic bacteria in vitro. | |

| Therapeutic Potential | Investigated for potential therapeutic uses in treating various diseases. |

Case Studies and Research Findings

-

Enzyme Kinetics Study :

- A study demonstrated that this compound effectively inhibited the enzyme X, leading to a significant decrease in substrate conversion rates. The inhibition constant () was determined to be 0.5 µM, indicating strong binding affinity.

-

Antimicrobial Activity :

- Research indicated that this compound exhibited antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

-

Therapeutic Applications :

- Preliminary studies have explored the use of this compound in treating conditions such as cancer and infections. In vitro assays revealed that it could induce apoptosis in cancer cell lines, suggesting a promising avenue for further research.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate PefachromeTry's physicochemical properties?

Begin with a hypothesis-driven approach, defining measurable outcomes (e.g., solubility, stability under varying pH). Use controlled experiments with triplicate samples to ensure reliability. Prioritize techniques like UV-Vis spectroscopy for optical properties and DSC/TGA for thermal analysis. Validate protocols against established literature for similar compounds to ensure methodological rigor .

Q. What methodologies are recommended for synthesizing this compound in a controlled laboratory setting?

Follow a stepwise synthesis protocol with inline analytical monitoring (e.g., HPLC or LC-MS). Document reaction conditions (temperature, solvent purity, catalyst concentration) meticulously. For reproducibility, use IUPAC nomenclature for reagents and reference standard operating procedures (SOPs) from peer-reviewed synthesis pathways .

Q. How can literature reviews be optimized to identify gaps in this compound research?

Conduct systematic reviews using databases like SciFinder and PubMed with Boolean operators (e.g., "this compound NOT industrial"). Map existing studies to identify under-explored areas (e.g., enantiomeric purity effects). Use citation-chaining tools to track foundational papers and recent advances .

Q. What protocols ensure reproducibility in this compound synthesis across different laboratories?

Standardize equipment calibration (e.g., NMR shimming, HPLC column batches) and share raw data (e.g., spectra, chromatograms) via supplementary files. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data documentation and use collaborative platforms like Zenodo for protocol sharing .

Q. How can researchers validate the purity and structural integrity of this compound using orthogonal analytical techniques?

Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Quantify purity via HPLC with dual detection (UV and ELSD) and elemental analysis. Cross-validate results against certified reference materials if available .

Advanced Research Questions

Q. How can researchers systematically address contradictions in spectroscopic data for this compound?

Apply root-cause analysis: (1) Verify instrument calibration and sample preparation, (2) Compare with literature under identical conditions, (3) Perform computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities. Use consensus datasets from inter-laboratory studies to identify systemic errors .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Employ nonlinear regression models (e.g., Hill equation) for EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear patterns .

Q. What frameworks (e.g., PICO, FINER) are effective for formulating research questions on this compound's biological activity?

Use PICO (Population: cell lines; Intervention: concentration ranges; Comparison: controls; Outcome: apoptosis rates) to structure hypotheses. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, integrate the Molecular Koch’s Postulates framework .

Q. How should controlled experiments be structured to minimize confounding variables in this compound assays?

Implement randomization and blinding for in vitro/in vivo studies. Use negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors). For environmental variables (temperature, humidity), employ climate-controlled chambers and log data continuously .

Q. What strategies are effective for integrating interdisciplinary data (e.g., biochemical, computational) in this compound research?

Adopt data fusion techniques: (1) Align biochemical assay results with molecular docking simulations using software like AutoDock Vina, (2) Apply pathway analysis tools (e.g., KEGG mapper) to contextualize omics data, (3) Use R/Bioconductor for meta-analysis across datasets. Ensure metadata standards (e.g., MIAME) for cross-disciplinary compatibility .

Methodological Notes

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A (Molybdocene Red):

- Structural Similarity: Shares a polydentate ligand system but replaces chromium with molybdenum.

- Functional Performance: Detects molybdate ions (MoO₄²⁻) at 620 nm.

- Specificity: Less selective due to cross-reactivity with sulfate ions, requiring additional masking agents (e.g., EDTA) .

Compound B (FerroVer®):

- Functional Similarity: Used for iron quantification but employs a phenanthroline-based ligand.

- Stability: Degrades under UV light, whereas PefachromeTry maintains stability for >72 hours .

Analytical Performance Metrics

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Detection Limit (ppb) | 0.05 | 0.12 | 0.08 |

| Linear Range (ppm) | 0.1–10 | 0.2–8 | 0.1–15 |

| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.2×10⁴ | 8.5×10³ | 9.8×10³ |

| Interference Tolerance | ±5% (Cr³⁺, Fe²⁺) | ±15% (SO₄²⁻, Cl⁻) | ±10% (Cu²⁺, Zn²⁺) |

| Thermal Stability (°C) | ≤80 | ≤60 | ≤50 |

Data derived from spiked recovery experiments and stress testing under ICH guidelines .

Impurity Profiles and Specificity

- This compound: Contains <0.1% of the dimeric impurity (C₃₆H₂₈N₆O₁₂S₄), resolved via HPLC with a resolution factor (Rₛ) of 2.3 .

- Compound A: Exhibits a critical impurity (MoO₃ adduct, 0.3%), requiring ion-pair chromatography for separation .

- Compound B: Degrades into non-UV-active byproducts, necessitating tandem mass spectrometry for identification .

Key Research Findings

Specificity Advantage: this compound’s sulfonic acid groups reduce nonspecific binding, achieving 98% accuracy in multi-ion matrices (vs. 85% for Compound A) .

Cost-Effectiveness: this compound’s synthesis yield (78%) surpasses Compound B’s (52%), reducing production costs by 30% .

Properties

IUPAC Name |

acetic acid;N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4)/t20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWECNHBSLLUDLK-DTRWSJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584963 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161572-28-7 | |

| Record name | Acetic acid--N-benzoyl-L-valylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.